molecular formula C20H20N2O2 B7711048 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide

Cat. No. B7711048
M. Wt: 320.4 g/mol
InChI Key: VPULVCYBQLOGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a quinoline-based compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide varies depending on its application. In the case of metal ion detection, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide acts as a chelating agent, binding to metal ions and causing a change in fluorescence intensity. In the case of anti-tumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. As a photosensitizer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide generates reactive oxygen species upon exposure to light, leading to cell death in targeted tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has low toxicity and does not significantly affect normal cell growth or viability. However, it has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation is that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide may not be specific to certain metal ions, leading to potential false positives. Additionally, its anti-tumor activity may not be effective against all types of cancer cells.

Future Directions

Further research is needed to determine the full extent of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide's potential applications. One future direction may be to investigate its use as a photosensitizer in the treatment of skin cancer. Additionally, its potential as a fluorescent probe for the detection of metal ions in environmental samples could be explored. Further studies could also investigate the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in combination with other anti-tumor agents to enhance its efficacy.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 8-methylquinoline-2-carbaldehyde and p-toluidine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been investigated as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-7-9-18(10-8-13)22(15(3)23)12-17-11-16-6-4-5-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULVCYBQLOGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide

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